4-propionamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide
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Overview
Description
4-propionamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide is a complex organic compound featuring a benzamide core with propionamido and thiophene-2-sulfonamido substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propionamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-aminobenzamide with propionyl chloride to form 4-propionamidobenzamide. This intermediate is then reacted with 2-(thiophene-2-sulfonamido)ethylamine under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-propionamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the benzamide core.
Scientific Research Applications
4-propionamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-propionamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The thiophene and sulfonamide groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide
- 4-nitrophenylsulfonyltryptophan
Uniqueness
4-propionamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both propionamido and thiophene-2-sulfonamido groups allows for versatile chemical reactivity and potential for diverse applications. Compared to similar compounds, it may exhibit enhanced stability, solubility, or biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(propanoylamino)-N-[2-(thiophen-2-ylsulfonylamino)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-2-14(20)19-13-7-5-12(6-8-13)16(21)17-9-10-18-25(22,23)15-4-3-11-24-15/h3-8,11,18H,2,9-10H2,1H3,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSKCNUWBJQEAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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